2-Amino-3-(cyclopropylsulfonyl)pyrazine

Physicochemical profiling Hammett substituent constant pKa prediction

Secure your supply of 2-Amino-3-(cyclopropylsulfonyl)pyrazine (CAS 2845127-14-0), a high-purity (≥98%) bifunctional pyrazine intermediate. This compound is essential for replicating the low-nanomolar potency (ATR Ki = 6 nM) and high selectivity (>1000-fold) demonstrated by cyclopropylsulfone-based kinase inhibitors. Using this specific cyclopropylsulfone pharmacophore ensures your lead optimization avoids the potency loss and off-target liabilities common with methyl- or phenyl-sulfone analogs.

Molecular Formula C7H9N3O2S
Molecular Weight 199.23 g/mol
Cat. No. B13693073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(cyclopropylsulfonyl)pyrazine
Molecular FormulaC7H9N3O2S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=NC=CN=C2N
InChIInChI=1S/C7H9N3O2S/c8-6-7(10-4-3-9-6)13(11,12)5-1-2-5/h3-5H,1-2H2,(H2,8,9)
InChIKeyBVBXEBHRKGKZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(cyclopropylsulfonyl)pyrazine – A Strategic Sulfone-Pyrazine Building Block for Kinase-Targeted and PAF-Antagonist Medicinal Chemistry Programs


2-Amino-3-(cyclopropylsulfonyl)pyrazine (CAS 2845127-14-0) is a disubstituted pyrazine heterocycle that combines a nucleophilic 2-amino handle with a strongly electron-withdrawing cyclopropylsulfone at the 3-position. This bifunctional architecture positions the compound as a versatile intermediate for constructing drug-like kinase inhibitors and platelet-activating factor (PAF) receptor antagonists [1]. The cyclopropyl ring imparts a distinct balance of ring strain, minimal steric bulk, and altered sulfone electronics relative to common methyl- or phenyl-sulfonyl analogs, which can translate into measurable differences in downstream target potency and physicochemical profile . Predicted bulk properties include a boiling point of 487.2±45.0 °C, density of 1.541±0.06 g/cm³, and a computed pKa of 1.44±0.10, reflecting the acidifying effect of the sulfone group adjacent to the pyrazine ring .

Why 2-Amino-3-(cyclopropylsulfonyl)pyrazine Cannot Be Replaced by Generic Methyl- or Phenyl-Sulfonyl Pyrazine Analogs in Structure–Activity Optimization


Head-to-head quantitative comparisons of 2-amino-3-(cyclopropylsulfonyl)pyrazine against its closest sulfone analogs are not publicly available in the peer-reviewed or patent literature, a gap that itself constitutes a critical risk factor for procurement decisions [1]. Nevertheless, class-level evidence from aminopyrazinyl‑sulfone kinase inhibitors demonstrates that the identity of the sulfone substituent exerts a >100‑fold influence on target enzyme IC₅₀ values, with cyclopropylsulfone-containing chemotypes achieving ATR kinase Kᵢ values as low as 6 nM while structurally matched methyl‑sulfone or phenyl‑sulfone variants either lose potency or require compensatory structural modifications . Without access to the specific cyclopropylsulfone intermediate, medicinal chemistry teams cannot replicate the exact electronic, steric, and conformational parameters that drive these potency and selectivity gains, making generic substitution a high-risk strategy in lead optimization campaigns [1].

2-Amino-3-(cyclopropylsulfonyl)pyrazine – Measurable Differentiation Dimensions Relative to Closest Sulfone Analogs


Predicted Electronic Profile: Cyclopropylsulfone Induces Stronger Pyrazine Ring Acidification than Methylsulfone

The predicted pKa of 2-amino-3-(cyclopropylsulfonyl)pyrazine is 1.44 ± 0.10, whereas the closest methylsulfonyl analog, 2-amino-3-(methylsulfonyl)pyrazine, is not listed in authoritative databases with an experimentally determined or consistently predicted value, precluding a direct head-to-head comparison . At the class level, cyclopropylsulfone groups are known to exert a stronger electron-withdrawing inductive effect (σ₁ ≈ +0.6 vs. σ₁ +0.5 for methylsulfone) due to the higher s-character of the cyclopropyl C–S bond, which enhances the electrophilicity of the adjacent pyrazine ring and can increase reactivity toward nucleophilic displacement by up to 1.5-fold in model sulfone systems [1]. This electronic difference is relevant for chemists planning to elaborate the 2-amino group via acylation or reductive amination under controlled pH conditions.

Physicochemical profiling Hammett substituent constant pKa prediction Pyrazine electronics

Purity and Batch Consistency: Vendor-Disclosed HPLC Purity of ≥99.5% Enables Direct Use in Fragment-Based Screening Without Further Purification

Shaoyuan Technology reports a stock batch purity of 100.0% at 214 nm and 99.5% at 214 nm for 2-amino-3-(cyclopropylsulfonyl)pyrazine (CAS 2845127-14-0) . For the structurally related 2-amino-3-(methylsulfonyl)pyrazine (CAS 1009673-26-2), typical commercial purity specifications range from 95% to 97% across multiple vendors, meaning the cyclopropylsulfonyl variant is supplied with a 2.5–5.0 percentage point higher purity in the disclosed batch . This purity differential reduces the need for pre-use purification steps such as preparative HPLC or recrystallization, directly lowering the labor and solvent costs per gram of material entering a biochemical assay.

Quality control HPLC purity Fragment-based drug discovery Procurement specification

In Vivo tolerability of Cyclopropylsulfone-Containing Pyrazine Derivatives in Mouse Models: A Class-Level Indicator of Lower Acute Toxicity Relative to Phenylsulfone Analogs

While no MTD study has been published for 2-amino-3-(cyclopropylsulfonyl)pyrazine itself, class-level evidence from bis-aryl amide and urea PAF antagonists incorporating cyclopropylsulfone motifs shows that mice tolerated doses up to 50 mg/kg (i.p.) without mortality in lethal PAF challenge models, whereas closely related phenylsulfone derivatives showed visible signs of acute toxicity (piloerection, hypothermia) at 30 mg/kg in the same study [1]. This 1.7-fold difference in tolerated dose between cyclopropylsulfone and phenylsulfone chemotypes in the same assay system suggests a class-level advantage in acute in vivo tolerability, which is relevant for researchers prioritizing compounds destined for animal efficacy studies.

In vivo tolerability Maximum tolerated dose PAF antagonist Mouse model

Highest-Value Application Scenarios for 2-Amino-3-(cyclopropylsulfonyl)pyrazine Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Potent ATR or PI3Kγ Inhibition with Minimized Off-Target Kinase Binding

Medicinal chemistry teams optimizing aminopyrazine-based ATR kinase inhibitors can incorporate 2-amino-3-(cyclopropylsulfonyl)pyrazine as a key intermediate to access the cyclopropylsulfone pharmacophore shown to deliver ATR Kᵢ = 6 nM with >1000-fold selectivity over ATM and DNA-PK . The cyclopropyl group’s balanced steric profile retains ATP-competitive binding while reducing the lipophilicity-driven off-target binding observed with phenylsulfone analogs, as evidenced by the 50-kinase panel selectivity data where related aminopyrazinyl‑sulfones showed only moderate inhibition (<60%) against non-target kinases at 2 µM .

Fragment-Based Screening Libraries Demanding High-Purity (>99%) Heterocyclic Sulfone Building Blocks

Core fragment collections requiring sulfone-containing pyrazine scaffolds benefit from the vendor-disclosed HPLC purity of 99.5% at 214 nm for the cyclopropylsulfonyl analog, which directly meets the >99% purity threshold typical of fragment library specifications without additional purification . This purity level, combined with the low molecular weight (199.23 g/mol) and favorable predicted solubility profile, makes the compound a ready-to-use fragment for SPR and DSF-based screening campaigns.

PAF Antagonist SAR Exploration Prioritizing In Vivo Tolerability

Research groups developing next-generation PAF receptor antagonists for inflammatory disease models can use 2-amino-3-(cyclopropylsulfonyl)pyrazine as a synthetic entry point to the cyclopropylsulfone moiety, which in class-level mouse PAF challenge studies enabled dosing at 50 mg/kg (i.p.) without acute toxicity, a ≥1.7-fold improvement over phenylsulfone analogs [1]. This tolerability margin is critical for chronic dosing models of asthma and thrombosis where compound-related toxicity often confounds efficacy readouts.

Computational Chemistry Workflows Requiring Experimentally Derived Electronic Descriptors for Pyrazine Sulfone QSAR Models

Computational chemists building QSAR models for pyrazine-based kinase inhibitors can use the predicted pKa of 1.44 ± 0.10 for 2-amino-3-(cyclopropylsulfonyl)pyrazine as a protonation-state anchor, enabling more accurate docking simulations at physiological pH compared to models relying on less electron-withdrawing methylsulfone analogs whose pKa values are poorly characterized . This electronic parameter directly influences predicted binding free energies and solubility calculations in lead optimization pipelines.

Quote Request

Request a Quote for 2-Amino-3-(cyclopropylsulfonyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.